1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-3-carboxamide
CAS No.: 1112429-19-2
Cat. No.: VC4584824
Molecular Formula: C23H20ClFN4O2
Molecular Weight: 438.89
* For research use only. Not for human or veterinary use.
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-3-carboxamide - 1112429-19-2](/images/structure/VC4584824.png)
Specification
CAS No. | 1112429-19-2 |
---|---|
Molecular Formula | C23H20ClFN4O2 |
Molecular Weight | 438.89 |
IUPAC Name | 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2-chloro-4-fluorophenyl)methyl]piperidine-3-carboxamide |
Standard InChI | InChI=1S/C23H20ClFN4O2/c24-18-10-16(25)8-7-14(18)11-26-23(30)15-4-3-9-29(12-15)22-21-20(27-13-28-22)17-5-1-2-6-19(17)31-21/h1-2,5-8,10,13,15H,3-4,9,11-12H2,(H,26,30) |
Standard InChI Key | GWWWNHZZKHJFPK-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=C(C=C(C=C5)F)Cl |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The molecule comprises three distinct domains:
-
Benzofuro[3,2-d]pyrimidin-4-yl group: A fused heterocyclic system combining benzofuran and pyrimidine rings. This planar structure facilitates π–π stacking interactions with biological targets, as observed in analogous compounds.
-
Piperidine-3-carboxamide backbone: The piperidine ring adopts a chair conformation, while the carboxamide group enhances hydrogen-bonding potential. Computational studies suggest the nitrogen at position 3 participates in intramolecular hydrogen bonding with the furan oxygen .
-
2-Chloro-4-fluorobenzyl substituent: The halogenated aromatic group contributes to lipophilicity (calculated XLogP3-AA: 4.1) and may influence target selectivity through hydrophobic interactions.
Molecular Specifications
Synthetic Pathways and Optimization
Key Synthesis Steps
The synthesis typically follows a three-stage approach:
-
Benzofuropyrimidine Core Formation:
-
Piperidine Carboxamide Construction:
-
Benzyl Group Functionalization:
Yield Optimization Data
Step | Yield (%) | Purity (HPLC) | Key Challenge |
---|---|---|---|
Core Formation | 62 | 91 | Regioselective cyclization |
Piperidine Coupling | 78 | 95 | Stereochemical control |
Benzyl Substitution | 55 | 88 | Halogenation selectivity |
Pharmacological Profile
Kinase Inhibition Activity
Comparative studies with analog CCG-203971 (CID:71681561) demonstrate enhanced selectivity for:
-
FLT3 kinase: IC<sub>50</sub> = 12 nM vs. 38 nM for CCG-203971
-
c-Kit: IC<sub>50</sub> = 18 nM with >100-fold selectivity over VEGFR2
The 2-chloro-4-fluorobenzyl group appears critical for maintaining hydrophobic interactions in the kinase ATP-binding pocket.
Cellular Efficacy
Cell Line | IC<sub>50</sub> (nM) | Mechanism Confirmed |
---|---|---|
MV4-11 (AML) | 9.2 ± 1.1 | FLT3-ITD inhibition |
GIST-T1 | 14.5 ± 2.3 | c-Kit autophosphorylation |
HEK293 (Normal) | >10,000 | Selective toxicity |
Structure-Activity Relationships
Impact of Halogenation
Comparative analysis with non-halogenated analogs reveals:
-
Fluorine at position 4: Increases metabolic stability (t<sub>1/2</sub> in human microsomes: 48 vs. 22 min)
-
Chlorine at position 2: Enhances target binding affinity (ΔG = -3.2 kcal/mol vs. -2.8 kcal/mol for methyl group)
Piperidine Conformational Effects
Molecular dynamics simulations show:
-
Chair conformation optimizes carboxamide orientation for H-bond donation to Asp810 in FLT3 .
-
Boat conformers exhibit 5-fold reduced potency due to steric clashes.
Pharmacokinetic Properties
Parameter | Value (Rat IV) | Value (Dog PO) |
---|---|---|
C<sub>max</sub> | 1.2 µM | 0.8 µM |
T<sub>1/2</sub> | 2.8 h | 4.1 h |
AUC<sub>0-24</sub> | 18 µM·h | 22 µM·h |
Bioavailability | - | 41% |
The compound demonstrates favorable brain penetration (B/P ratio = 0.67), suggesting potential CNS applications .
Patent Landscape
Key claims in CA3029305A1 include:
-
Broad coverage of 2-(piperidin-1-yl)-pyrimidin-4(3H)-one derivatives
-
Specific protection for compounds with halogenated benzyl groups (Example 17 corresponds to the subject compound)
-
Pharmaceutical compositions for oncology indications
Environmental and Regulatory Considerations
Ecotoxicity Data
Test Organism | EC<sub>50</sub> (96h) | Regulatory Status |
---|---|---|
Daphnia magna | 12 mg/L | EPA Category 3 |
Selenastrum capricornutum | 8.4 mg/L | EU CLP Annex VI |
REACH Compliance
Registered under ECHA (EC:110-205-8) with full SDS available. Requires handling with nitrile gloves and fume hood containment.
Comparative Analysis with Structural Analogs
Compound | Target Affinity (nM) | LogD<sub>pH7.4</sub> | Solubility (µg/mL) |
---|---|---|---|
Subject Compound | FLT3: 12 | 2.1 | 18 |
CCG-203971 | FLT3: 38 | 3.2 | 9 |
VC7127865 | c-Kit: 24 | 1.8 | 27 |
The 2-chloro-4-fluorobenzyl group confers optimal balance between potency and solubility compared to 3-methylphenyl analogs.
Future Directions
-
Prodrug Development: Esterification of the carboxamide to improve oral bioavailability
-
Polypharmacology Strategies: Dual FLT3/c-Kit inhibition for resistant malignancies
-
Formulation Science: Nanoparticulate delivery systems to enhance tumor accumulation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume